Acetyl hexapeptide-37

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

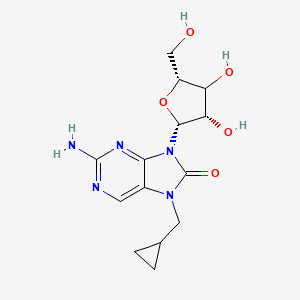

Acetyl hexapeptide-37, also known by the trade name Diffuporine™, is a synthetic peptide composed of the amino acids alanine, proline, serine, and glycine. It is primarily used in cosmetic formulations for its anti-aging and skin hydration properties. This peptide enhances the expression of aquaporin-3, a protein involved in water transport through skin layers, thereby improving skin hydration and overall appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl hexapeptide-37 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: in the desired sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2).

Deprotection and cleavage: of the peptide from the resin.

Purification: of the peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by rigorous purification processes to ensure high purity and quality. The peptide is then formulated into cosmetic products under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Acetyl hexapeptide-37 primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling agents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA).

Conditions: Mild temperatures, inert atmosphere (e.g., nitrogen), and controlled pH.

Major Products: The major product of the synthesis is the desired peptide sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2), which is then acetylated to form this compound .

Scientific Research Applications

Acetyl hexapeptide-37 has a wide range of applications in scientific research, particularly in the fields of:

Cosmetic Science: Used in anti-aging and moisturizing products to improve skin hydration, firmness, and elasticity

Biology: Studied for its role in enhancing aquaporin-3 expression and its effects on cellular hydration and viability

Industry: Utilized in the formulation of high-end skincare products and cosmeceuticals

Mechanism of Action

Acetyl hexapeptide-37 exerts its effects by enhancing the expression of aquaporin-3 (AQP3), a membrane protein involved in water transport through skin layers. Increased AQP3 levels improve water flux from the basal layer of the epidermis to the stratum corneum, leading to better skin hydration. Additionally, the peptide stimulates dermal fibroblasts, boosting collagen type 1 production, which enhances skin smoothness, firmness, and elasticity .

Comparison with Similar Compounds

Acetyl hexapeptide-8 (Argireline): Known for its anti-wrinkle properties by inhibiting neurotransmitter release.

Acetyl tetrapeptide-9 (Dermican): Stimulates collagen type I and lumican synthesis.

Acetyl tetrapeptide-11 (Syniorage): Promotes keratinocyte cell growth and syndecan-1 synthesis.

Uniqueness: Acetyl hexapeptide-37 is unique in its ability to enhance AQP3 expression, which directly improves skin hydration and barrier function. This sets it apart from other peptides that primarily focus on collagen synthesis or neurotransmitter inhibition .

Properties

Molecular Formula |

C22H35N7O8 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1 |

InChI Key |

WZUFKRTZHLMBTG-TUUVXOQKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)

![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)